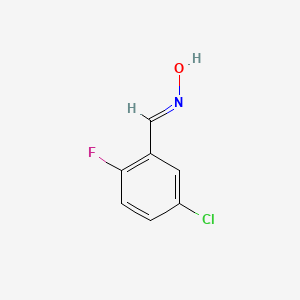

5-Chloro-2-fluorobenzaldehyde oxime

Description

5-Chloro-2-fluorobenzaldehyde oxime is an aromatic oxime derivative synthesized from its parent aldehyde, 5-chloro-2-fluorobenzaldehyde, through condensation with hydroxylamine. The compound features a benzaldehyde backbone substituted with chlorine and fluorine atoms at the 5- and 2-positions, respectively, and an oxime functional group (-CH=N-OH) at the aldehyde position. This structure imparts unique electronic and steric properties due to the electron-withdrawing effects of the halogens and the tautomeric nature of the oxime group.

The compound’s applications are likely tied to pharmaceutical or agrochemical intermediates, as halogenated aromatic oximes are commonly used in drug synthesis, catalysis, or as bioactive agents.

Properties

Molecular Formula |

C7H5ClFNO |

|---|---|

Molecular Weight |

173.57 g/mol |

IUPAC Name |

(NE)-N-[(5-chloro-2-fluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClFNO/c8-6-1-2-7(9)5(3-6)4-10-11/h1-4,11H/b10-4+ |

InChI Key |

YGOLWJMMEQRTQY-ONNFQVAWSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)/C=N/O)F |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C=NO)F |

Origin of Product |

United States |

Preparation Methods

Reaction with Hydroxylamine Hydrochloride or Sulfate

- Reagents: 5-Chloro-2-fluorobenzaldehyde, hydroxylamine hydrochloride or hydroxylamine sulfate, base (usually sodium hydroxide or sodium carbonate).

- Solvent: Water, ethanol, or mixed aqueous-organic solvents.

- Conditions: The aldehyde is dissolved in the solvent and treated with hydroxylamine salt and base at mild temperatures (typically 40–60°C).

- Reaction Time: 1 to 3 hours depending on scale and temperature.

- Work-up: After completion, the reaction mixture is cooled, and the oxime product precipitates or is extracted with organic solvents.

- Purification: Recrystallization from ethanol or ethyl acetate or column chromatography.

This method is widely used because it is straightforward and gives high yields (typically 85–95%) of pure oxime.

Example Experimental Procedure

| Step | Description | Details |

|---|---|---|

| 1 | Dissolve 5-chloro-2-fluorobenzaldehyde | In ethanol or aqueous ethanol mixture |

| 2 | Add hydroxylamine hydrochloride or sulfate | 1.1 equivalents relative to aldehyde |

| 3 | Add base (NaOH or Na2CO3) | To liberate free hydroxylamine |

| 4 | Stir at 50°C for 1–2 hours | Monitor by TLC or GC until completion |

| 5 | Cool reaction mixture | Oxime precipitates or extract with DCM |

| 6 | Filter and wash product | With cold ethanol |

| 7 | Dry under vacuum | To obtain pure this compound |

Thermal Dehydration to Nitriles

The aldoxime can be converted to the corresponding nitrile by heating with acid salts such as sodium bisulfate. This process involves:

- Mixing the aldoxime with sodium bisulfate (20–50 wt% relative to aldoxime).

- Heating the mixture at 100–150°C for 30 minutes to 3 hours.

- Isolation of the nitrile by filtration and solvent removal.

This method has been demonstrated for various substituted benzaldehyde oximes including halogenated derivatives like 2-chloro-6-fluorobenzaldehyde oxime, which is structurally close to this compound.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Classical oximation | Hydroxylamine hydrochloride + base | Ethanol, H2O | 40–60°C | 85–95 | Simple, high yield, widely used |

| Oxime formation & cyclization | Aldehyde oxime + hypervalent iodine(III) + acid | Dichloromethane | Room temperature | Moderate | For advanced heterocyclic synthesis |

| Thermal dehydration to nitrile | Aldoxime + sodium bisulfate, heat | Xylene, toluene | 100–150°C | 90+ | Converts oxime to nitrile, useful for nitrile synthesis |

Analytical and Purification Notes

- Characterization: The oxime is typically characterized by proton nuclear magnetic resonance spectroscopy (1H NMR), showing characteristic signals for the oxime proton (~11–12 ppm) and aromatic protons.

- Purity: Recrystallization from ethanol or ethyl acetate is effective to obtain high purity.

- Stability: The oxime is stable under normal storage conditions but should be protected from strong acids or bases that may cause decomposition.

Concluding Remarks

The preparation of this compound is well-established via classical oximation of the corresponding aldehyde with hydroxylamine salts under mild conditions. Alternative methods involving oxidative cyclization or thermal dehydration provide routes for further functionalization or conversion to nitriles. Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are critical for optimizing yield and purity.

This compound’s preparation is supported by robust literature and patent data, ensuring reproducibility and scalability for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluorobenzaldehyde oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile oxides.

Reduction: The oxime can be reduced to form the corresponding amine.

Substitution: The chlorine and fluorine atoms on the benzene ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products

Oxidation: Nitrile oxides.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

-

Synthesis of Bioactive Compounds

- 5-Chloro-2-fluorobenzaldehyde oxime serves as an intermediate in the synthesis of various biologically active compounds. Its unique structure allows for the formation of derivatives that exhibit antimicrobial, antifungal, and anticancer properties. For instance, derivatives synthesized from this oxime have shown comparable activity to standard drugs like isoniazid and ciprofloxacin against mycobacterial and bacterial strains .

- Catalytic Reactions

Material Science Applications

-

Polymer Chemistry

- In material science, this compound is explored for its potential use in developing new polymeric materials. Its reactivity can be harnessed to create polymers with specific properties for applications in coatings, adhesives, and other industrial materials.

- Fluorinated Compounds

Case Study 1: Antimicrobial Activity

A series of compounds derived from this compound were synthesized and tested for their antimicrobial activity against various pathogens. The results indicated that these derivatives exhibited significant inhibitory effects comparable to established antibiotics .

Case Study 2: Synthesis of Isoxazole Derivatives

Research demonstrated that using this compound as a starting material facilitated the efficient synthesis of isoxazole derivatives through catalytic processes. These derivatives were evaluated for their potential as therapeutic agents, showing promising results in cytotoxicity assays against cancer cell lines .

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluorobenzaldehyde oxime involves its interaction with various molecular targets. The oxime group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The chlorine and fluorine substituents on the benzene ring can enhance the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

5-Chloro-2-hydroxybenzaldehyde Oxime

- Structure : Replaces the 2-fluoro substituent with a hydroxyl (-OH) group.

- This substitution may also alter tautomeric equilibria and metal-chelating properties .

3-Bromobenzaldehyde Oxime

- Structure : Substitutes chlorine with bromine at the 3-position and lacks a fluorine atom.

- Impact: Bromine’s larger atomic radius and lower electronegativity compared to chlorine reduce steric hindrance but increase molecular weight.

(E)-3-(Benzyloxy)-5-chloro-2-fluorobenzaldehyde Oxime

- Structure : Adds a benzyloxy (-OCH₂C₆H₅) group at the 3-position.

- Impact : The bulky benzyloxy group introduces steric hindrance, which could slow reaction kinetics in substitution or coupling reactions. This modification may also enhance lipophilicity, making the compound more suitable for membrane-penetrating applications .

Physicochemical Properties

*EWG = Electron-Withdrawing Groups (Cl, F).

Key Observations :

- Aromatic vs. Aliphatic Oximes : Aromatic oximes (e.g., this compound) generally exhibit higher thermal and oxidative stability compared to aliphatic analogs like 4-methylpentan-2-one oxime, which are prone to hydrolysis .

- Halogen Effects: Fluorine’s strong electronegativity enhances the oxime’s stability by polarizing the C=N bond, whereas chlorine provides moderate electron withdrawal.

Q & A

Q. What are the recommended methods for synthesizing 5-Chloro-2-fluorobenzaldehyde oxime in laboratory settings?

The synthesis typically involves a condensation reaction between 5-Chloro-2-fluorobenzaldehyde and hydroxylamine hydrochloride. This reaction is best performed in an aqueous or alcoholic medium under mild acidic conditions (e.g., acetic acid or HCl) to facilitate oxime formation. The precursor aldehyde (5-Chloro-2-fluorobenzaldehyde) has a melting point of 37°C, requiring controlled temperature during purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- NMR Spectroscopy : To analyze aromatic proton environments (e.g., shifts in the 7.12–7.90 ppm range for substituted benzene rings) and the oxime proton (typically ~8–10 ppm) .

- IR Spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and oxime (N–O, ~930 cm⁻¹) functional groups .

- Mass Spectrometry : For molecular ion confirmation (expected m/z for C₇H₄ClFNO: 175.56 g/mol) .

Q. What factors influence the stability of this compound during storage?

Stability is affected by:

- Temperature : Store below 37°C to prevent decomposition.

- Moisture : Use desiccants or inert atmospheres (N₂/Ar) to avoid hydrolysis.

- Light : Protect from UV exposure to prevent photodegradation .

Advanced Research Questions

Q. How do the electronic effects of chloro and fluoro substituents influence the reactivity of this compound in nucleophilic reactions?

The fluoro substituent (-F) exerts strong electron-withdrawing effects, enhancing the electrophilicity of the carbonyl carbon and stabilizing intermediates via resonance. The chloro group (-Cl) contributes steric hindrance and moderate electron-withdrawing effects, which can slow kinetics in crowded reaction environments. Computational studies (e.g., DFT) are recommended to quantify substituent effects on transition states .

Q. How can researchers resolve contradictions in reported reaction yields of this compound derivatives?

Contradictions often arise from:

- Reaction Conditions : Variations in solvent polarity (e.g., ethanol vs. THF) or catalyst purity.

- Byproduct Formation : Side reactions due to incomplete aldehyde conversion. Mitigation strategies include:

- Control Experiments : Reproduce reactions under standardized conditions (e.g., inert atmosphere, controlled pH).

- Analytical Validation : Use HPLC or GC-MS to quantify impurities .

Q. What role does this compound play in designing enzyme inhibitors?

The oxime group (–N–OH) acts as a bioisostere for carbonyl or hydroxylamine moieties, enabling interactions with enzyme active sites. Fluorine substitution lowers the pKa of adjacent functional groups, enhancing binding affinity to targets like DAHP synthase (DAHPS). Experimental validation via enzyme inhibition assays (e.g., IC₅₀ measurements) and X-ray crystallography is critical .

Q. What computational approaches are suitable for predicting the tautomeric behavior of this compound?

Density Functional Theory (DFT) simulations can model tautomeric equilibria between syn and anti isomers. Focus on:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.